molecular formula C23H21ClN2O4 B296695 ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B296695
M. Wt: 424.9 g/mol
InChI Key: PHKONQJRBXSCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as Compound A, is a chemical compound of interest due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

Ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This inhibition leads to the disruption of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A in lab experiments is its potential as a fluorescent probe for the detection of β-amyloid aggregates in Alzheimer's disease. Additionally, its ability to inhibit protein kinases makes it a potential candidate for use as a kinase inhibitor and as a potential anti-cancer agent. However, one limitation of using ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

For research on ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A include further studies on its potential as a kinase inhibitor and as a potential anti-cancer agent. Additionally, further research is needed to determine the optimal dosage and toxicity levels of ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A for use in lab experiments. Finally, research is needed to determine the potential applications of ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A in other areas of scientific research.

Synthesis Methods

Ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A can be synthesized using different methods, including the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate to form 6-hydroxy-4-methyl-2-oxo-2H-pyran-3-carbonitrile. This intermediate is then reacted with 2-chlorobenzyl chloride and potassium carbonate to form 6-chloro-4-methyl-2-oxo-2H-pyran-3-carbonitrile. The final step involves the reaction of the intermediate with 4-(4-aminophenoxy) benzoic acid and triethylamine to form ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A.

Scientific Research Applications

Ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate A has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of β-amyloid aggregates in Alzheimer's disease. It has also been studied for its potential use as a kinase inhibitor and as a potential anti-cancer agent.

properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 6-amino-4-[4-[(2-chlorophenyl)methoxy]phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4/c1-3-28-23(27)20-14(2)30-22(26)18(12-25)21(20)15-8-10-17(11-9-15)29-13-16-6-4-5-7-19(16)24/h4-11,21H,3,13,26H2,1-2H3

InChI Key

PHKONQJRBXSCCO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N)N)C

Origin of Product

United States

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